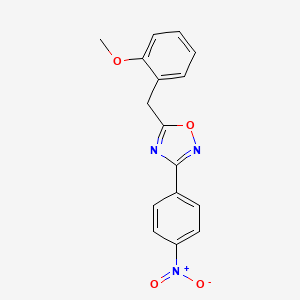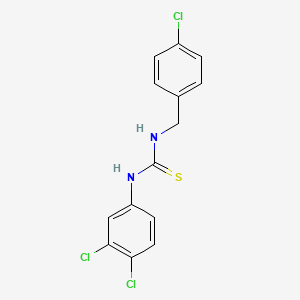
N-(4-chlorobenzyl)-N'-(3,4-dichlorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-N'-(3,4-dichlorophenyl)thiourea, also known as Dithiobiuret (DBT), is a thiourea derivative that has been extensively studied for its potential applications in various scientific fields. DBT is a white crystalline solid with a molecular formula of C13H8Cl3N3S and a molecular weight of 348.69 g/mol.
作用機序
The mechanism of action of DBT is not fully understood. However, studies have suggested that DBT may act by inhibiting the activity of certain enzymes such as acetylcholinesterase, thymidine phosphorylase, and carbonic anhydrase. DBT may also induce apoptosis, inhibit cell proliferation, and modulate immune responses.
Biochemical and Physiological Effects
DBT has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DBT can inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia cells. DBT has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, DBT has been reported to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
実験室実験の利点と制限
DBT has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. DBT is also stable under normal laboratory conditions. However, DBT has some limitations. It is poorly soluble in water, which can limit its use in aqueous solutions. DBT can also be toxic to some cell lines at high concentrations, which can complicate in vitro studies.
将来の方向性
There are several future directions for the study of DBT. One potential area of research is the development of DBT-based pesticides and fungicides for agricultural applications. Another area of research is the investigation of DBT as a potential anti-cancer agent in vivo. In addition, the use of DBT as a precursor for the synthesis of metal sulfide nanoparticles could be explored further. Finally, the mechanism of action of DBT needs to be elucidated further to fully understand its potential applications.
Conclusion
In conclusion, N-(4-chlorobenzyl)-N'-(3,4-dichlorophenyl)thiourea (DBT) is a thiourea derivative that has been extensively studied for its potential applications in various scientific fields. DBT can be synthesized by the reaction of 4-chlorobenzylamine with 3,4-dichlorophenyl isothiocyanate in the presence of a base. DBT has been investigated for its potential applications in agriculture, medicine, and material science. The mechanism of action of DBT is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes, inducing apoptosis, inhibiting cell proliferation, and modulating immune responses. DBT has several advantages for lab experiments, but also has limitations. There are several future directions for the study of DBT, including the development of DBT-based pesticides and fungicides, investigation of DBT as a potential anti-cancer agent in vivo, and the use of DBT as a precursor for the synthesis of metal sulfide nanoparticles.
合成法
DBT can be synthesized by the reaction of 4-chlorobenzylamine with 3,4-dichlorophenyl isothiocyanate in the presence of a base such as triethylamine. The reaction yields DBT as a white crystalline solid with a high purity of up to 99%.
科学的研究の応用
DBT has been investigated for its potential applications in various scientific fields such as agriculture, medicine, and material science. In agriculture, DBT has been studied as a plant growth regulator, fungicide, and insecticide. In medicine, DBT has been explored as an anti-tumor, anti-inflammatory, and anti-viral agent. In material science, DBT has been used as a precursor for the synthesis of various metal sulfide nanoparticles.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3,4-dichlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2S/c15-10-3-1-9(2-4-10)8-18-14(20)19-11-5-6-12(16)13(17)7-11/h1-7H,8H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZOQVTWBUJWCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


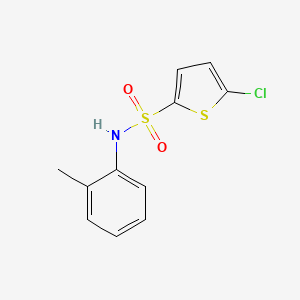
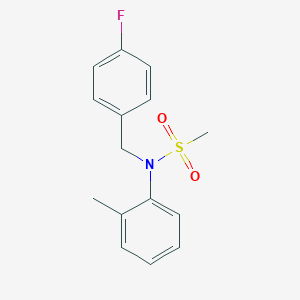
![N-cyclopentyl-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5870648.png)

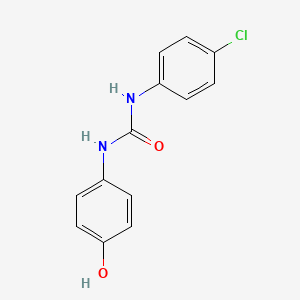
![methyl 4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5870675.png)
![2-phenylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5870678.png)
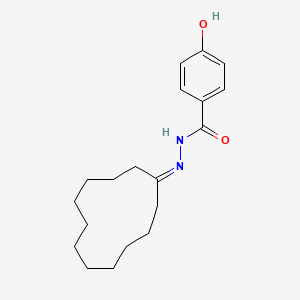

![N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5870713.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B5870719.png)
